molecular formula C12H18FN5 B11735517 [(1-ethyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine CAS No. 1856040-28-2

[(1-ethyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11735517
CAS No.: 1856040-28-2
M. Wt: 251.30 g/mol
InChI Key: ZVUIRFURMOUZCU-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that features two pyrazole rings, each substituted with different alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base.

    Triethylamine: Another tertiary amine commonly used in organic synthesis.

    2,6-Di-tert-butylpyridine: A sterically hindered base used in various chemical reactions.

Uniqueness

(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to its dual pyrazole structure, which imparts specific chemical and biological properties

Properties

CAS No.

1856040-28-2

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C12H18FN5/c1-2-17-10-11(8-15-17)7-14-9-12-3-5-18(16-12)6-4-13/h3,5,8,10,14H,2,4,6-7,9H2,1H3

InChI Key

ZVUIRFURMOUZCU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=NN(C=C2)CCF

Origin of Product

United States

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